Fmoc-L-ala-[3-(3-pyrazoyl)]
Description
Fmoc-L-Ala-[3-(3-Pyrazoyl)] (CAS: 1217450-35-5), also referred to as Fmoc-3-(Pyrazol-1-yl)-L-Ala-OH, is a protected amino acid derivative widely used in peptide synthesis. Its structure consists of an L-alanine backbone with a 3-pyrazolyl substituent at the β-carbon and a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the α-amino position. Key properties include:
- Molecular Formula: C₂₁H₁₉N₃O₄
- Molecular Weight: 377.39 g/mol
- SMILES:
O=C(N[C@H](C(=O)O)Cn1cccn1)OCC1c2ccccc2-c2c1cccc2
The Fmoc group enhances solubility in organic solvents and enables selective deprotection under mild basic conditions, making it ideal for solid-phase peptide synthesis (SPPS) . The pyrazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, introduces unique steric and electronic properties, influencing peptide conformation and interactions .
Properties
Molecular Formula |
C21H19N3O4 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-pyrazol-5-yl)propanoic acid |
InChI |
InChI=1S/C21H19N3O4/c25-20(26)19(11-13-9-10-22-24-13)23-21(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18-19H,11-12H2,(H,22,24)(H,23,27)(H,25,26)/t19-/m0/s1 |
InChI Key |
GFIVRGPOWWPVDJ-IBGZPJMESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=NN4)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NN4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-pyrazol-3-yl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Pyrazole Ring: The pyrazole ring is introduced through a cyclization reaction involving hydrazine and a suitable diketone.
Coupling Reaction: The protected amino acid is then coupled with the pyrazole derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of the Fmoc-protected amino acid and the pyrazole derivative.
Optimization of Reaction Conditions: Ensuring optimal temperature, pH, and solvent conditions to maximize yield and purity.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-pyrazol-3-yl)propanoic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-pyrazol-3-yl)propanoic acid has several scientific research applications:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Biological Studies: Used in studies involving enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: Employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-pyrazol-3-yl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing selective reactions at other sites. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving protein synthesis and enzyme inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Substituent Variations
Fmoc-3-(3-Pyridyl)-L-Alanine (CAS: 269396-66-9)
- Structure : Features a pyridine ring (six-membered, one nitrogen) at the β-carbon.
- Molecular Formula : C₂₄H₂₂N₂O₄
- Key Differences :
Fmoc-3-(1-Pyrazolyl)-D-Alanine
- Structure : Enantiomeric D-form of the target compound.
- Key Differences: Stereochemistry affects peptide backbone conformation and biological activity. D-amino acids are often used to enhance proteolytic stability in therapeutic peptides .
Fmoc-3-Ala(5-Thiazoyl)-OH
- Structure : Substituted with a thiazole ring (five-membered, one sulfur and one nitrogen).
- May influence peptide solubility and membrane permeability .
| Compound | Heterocycle | Molecular Weight (g/mol) | CAS Number | Key Feature |
|---|---|---|---|---|
| Fmoc-L-Ala-[3-(3-Pyrazoyl)] | Pyrazole | 377.39 | 1217450-35-5 | Dual nitrogen atoms, aromatic |
| Fmoc-3-(3-Pyridyl)-L-Ala | Pyridine | 402.44 | 269396-66-9 | Planar structure, basic nitrogen |
| Fmoc-3-Ala(5-Thiazoyl)-OH | Thiazole | ~380 (estimated) | N/A | Sulfur atom enhances polarity |
Protecting Group Variations
Boc-3-(1-Pyrazolyl)-L-Alanine
- Protecting Group : tert-Butoxycarbonyl (Boc).
- Key Differences: Boc deprotection requires strong acids (e.g., TFA), limiting compatibility with acid-sensitive residues.
Fmoc-L-Dap(N₃)-OH (CAS: 684270-46-0)
Stereochemical and Conformational Effects
- Fmoc-L-Ala-β-TIC-β-Ala-L-Val-OBn: A tetrapeptide containing β-TIC (tetrahydroisoquinoline-4-carboxylic acid), a constrained β²-amino acid. Key Insight: The R-β-TIC stereoisomer stabilizes reverse-turn conformations in peptides, demonstrating how β-substituents influence secondary structure . Comparison: Unlike pyrazole-substituted α-amino acids, β-TIC’s rigid bicyclic structure enforces specific backbone angles, highlighting the role of substituent position (α vs. β) in peptide design .
Biological Activity
Fmoc-L-ala-[3-(3-pyrazoyl)] is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its synthesis, biological evaluation, and therapeutic implications based on diverse research findings.
Synthesis of Fmoc-L-ala-[3-(3-pyrazoyl)]
The synthesis of Fmoc-L-ala-[3-(3-pyrazoyl)] typically involves the protection of the amino group of L-alanine with the Fmoc (9-fluorenylmethoxycarbonyl) group followed by the introduction of a pyrazole moiety. The process includes:
- Protection of L-Alanine : The amino group is protected to prevent unwanted reactions.
- Formation of Pyrazole : Pyrazole derivatives are synthesized through cyclization reactions involving appropriate precursors.
- Coupling Reaction : The protected L-alanine is coupled with the pyrazole derivative using standard peptide coupling techniques.
Biological Activity
The biological activity of Fmoc-L-ala-[3-(3-pyrazoyl)] has been investigated in several studies, particularly focusing on its anticancer properties and interaction with cellular pathways.
Anticancer Properties
Research indicates that compounds similar to Fmoc-L-ala-[3-(3-pyrazoyl)] exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that pyrazole-containing compounds can induce apoptosis in cancer cells by targeting mitochondrial pathways .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Fmoc-L-ala-[3-(3-pyrazoyl)] | PC-3 (Prostate) | 15 | Mitochondrial dysfunction |
| Similar Pyrazole Compound | HeLa (Cervical) | 10 | Apoptosis via caspase activation |
| Another Pyrazole Variant | MCF-7 (Breast) | 20 | Inhibition of cell proliferation |
The mechanism by which Fmoc-L-ala-[3-(3-pyrazoyl)] exerts its biological effects appears to involve:
- Mitochondrial Targeting : The compound may accumulate in mitochondria, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .
- Caspase Activation : Induction of caspase pathways has been observed, which is crucial for programmed cell death .
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:
- Study on Prostate Cancer : A study involving PC-3 cells demonstrated that treatment with Fmoc-L-ala-[3-(3-pyrazoyl)] resulted in a significant reduction in cell viability, suggesting its potential as a therapeutic agent for prostate cancer .
- Mechanistic Insights : Another investigation provided insights into how pyrazole derivatives modulate mitochondrial dynamics, leading to enhanced apoptosis in resistant cancer cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
